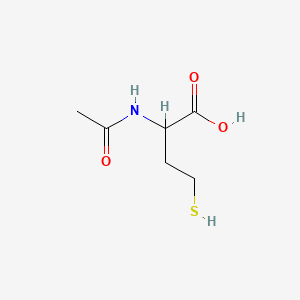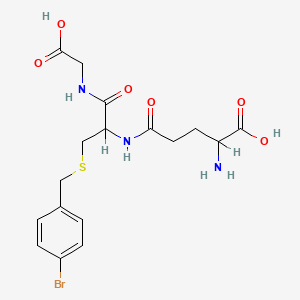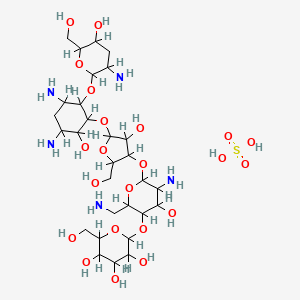
N-Acetyl-DL-homocysteine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-DL-homocysteine can be synthesized from DL-homocystine through electrochemical methods. The process involves the electrolysis of an aqueous solution of DL-homocystine and a mineral acid in an electrolytic cell with separated catholyte and anolyte compartments. The catholyte consists of the DL-homocystine solution, while the anolyte can be any saline solution. The electrolysis is conducted at a current density between 10 mA/cm² and 2 A/cm² and a temperature range of 0 to 90°C. The resulting solution is then concentrated, dried, and acetylated to obtain this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar electrochemical methods, ensuring high yield and purity. The process is scalable and cost-effective, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-DL-homocysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield free thiol groups.
Substitution: The amino and thioester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Amines or alcohols can react with the thioester group to form amides or esters.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Free Thiols: Resulting from reduction reactions.
Amides and Esters: Produced through substitution reactions.
Aplicaciones Científicas De Investigación
N-Acetyl-DL-homocysteine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Acetyl-DL-homocysteine involves its thiol and amino groups. The thiol group can undergo oxidation to form disulfides, which play a role in redox reactions and cellular signaling. The amino group can participate in protein modification reactions, such as N-homocysteinylation, which affects protein function and stability . These molecular interactions contribute to the compound’s antioxidant and mucolytic properties .
Comparación Con Compuestos Similares
Homocysteine Thiolactone: A cyclic thioester of homocysteine, known for its role in protein N-homocysteinylation and associated with cardiovascular diseases.
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent, used in the treatment of acetaminophen overdose and chronic respiratory conditions.
γ-Thiobutyrolactone: Another thiolactone used in polymer chemistry and macromolecular engineering.
Uniqueness: N-Acetyl-DL-homocysteine is unique due to its dual amino and thioester properties, making it a versatile compound for various applications. Its ability to participate in multiple types of chemical reactions and its role in protein modification set it apart from other similar compounds .
Propiedades
IUPAC Name |
2-acetamido-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLLNRLWCBKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970927 | |
| Record name | N-(1-Hydroxyethylidene)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55585-92-7 | |
| Record name | N-Acetylhomocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55585-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Homocysteine, N-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, NAHT is proposed to act as a chelating agent, binding to methylmercury and facilitating its elimination from the body. This interaction potentially reduces methylmercury's inhibitory effects on various enzymes and mitigates its neurotoxic effects. [, , , ]
ANone: Research indicates that methylmercury inhibits several crucial enzymes, including acid phosphatase, alkaline phosphatase, adenosine triphosphatases (ATPases), arylsulfatases, and glycosidases. NAHT treatment has demonstrated varying degrees of success in restoring the activity of these enzymes in different tissues, suggesting a potential therapeutic benefit. [, , , , , , , ]
ANone: The molecular formula for N-Acetyl-DL-homocysteine is C7H13NO3S, and its molecular weight is 191.25 g/mol.
ANone: Unfortunately, the provided research papers do not delve into the spectroscopic characterization of NAHT.
ANone: The provided research focuses on NAHT's biological activity and does not elaborate on its material compatibility or stability under different conditions.
ANone: The provided research primarily focuses on the therapeutic potential of NAHT, particularly in the context of methylmercury toxicity. No catalytic properties or applications are discussed.
ANone: The provided research papers are primarily experimental and do not discuss computational studies, simulations, or QSAR models related to NAHT.
ANone: While direct comparisons with other thiol compounds are limited in these studies, one study found N-acetyl-DL-penicillamine to be more effective than NAHT in mobilizing mercury from tissues. This observation suggests that structural differences within the thiol compound class can impact efficacy, warranting further investigation into SAR. []
ANone: The provided research primarily focuses on the in vivo effects of NAHT and does not offer insights into its stability or formulation strategies.
ANone: Although not explicitly investigated, the research suggests that NAHT can cross the blood-brain barrier and reach various tissues, including the brain, spinal cord, liver, and kidneys, indicating its ability to access potential sites of methylmercury accumulation. [, , ]
ANone: Researchers primarily employed rodent models, specifically mice and rats, to investigate the therapeutic potential of NAHT in combating methylmercury-induced toxicity. [, , , , , , , , , , , ]
ANone: The provided research does not touch upon resistance mechanisms related to NAHT.
ANone: While NAHT demonstrated some therapeutic potential, one study found it to be toxic in monkeys. Additionally, combining NAHT with certain vitamins unexpectedly increased mercury levels in some tissues. These findings highlight the need for comprehensive safety assessments before considering therapeutic applications. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B1618171.png)











